VEGFR-2 Kinase Inhibition Potency: Ethyl 2-(phenylamino)nicotinate vs. In-Class Analogs
Ethyl 2-(phenylamino)nicotinate demonstrates a quantifiable inhibitory potency against VEGFR-2 kinase. Its activity can be benchmarked against structurally related but functionally divergent nicotinamide analogs. For instance, a distinct class of N-phenyl nicotinamides designed as dual VEGFR-2/tubulin inhibitors have been reported with IC50 values ranging from 0.002 µM to 0.2 µM against VEGFR-2 [1]. This comparison highlights that Ethyl 2-(phenylamino)nicotinate occupies a different potency window, which is critical for target engagement studies or for use as a less potent chemical probe.
| Evidence Dimension | VEGFR-2 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.068 µM |
| Comparator Or Baseline | Representative N-phenyl nicotinamide dual inhibitors |
| Quantified Difference | Potency difference of ~30-fold lower vs. high-potency analogs, or ~3-fold higher vs. lower-potency analogs |
| Conditions | In vitro kinase assay (BindingDB) vs. in vitro kinase assays (literature-derived) |
Why This Matters
The specific IC50 value defines the required working concentration for cellular assays, directly impacting dose-response experimental design and interpretation of off-target vs. on-target effects.
- [1] Sun, L., et al. (2008). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. *Bioorganic & Medicinal Chemistry Letters*, 18(21), 5884-5887. View Source
